Ethyl alpha-bromophenylacetate
Description
Historical Context and Evolution of α-Bromoesters as Synthetic Intermediates
The journey of α-bromoesters as key synthetic building blocks began in the late 19th century. One of the earliest and most significant applications was in the Reformatsky reaction , first described in 1887. nih.gov This reaction involves the insertion of metallic zinc into the carbon-bromine bond of an α-bromoester to form an organozinc intermediate, known as a Reformatsky enolate. nih.gov This enolate then adds to aldehydes or ketones to produce β-hydroxy esters, establishing a crucial method for carbon-carbon bond formation. nih.gov
Alongside the Reformatsky reaction, α-haloesters became integral to other classic transformations like the Darzens reaction , which provides access to α,β-epoxy esters (glycidic esters) through condensation with carbonyl compounds in the presence of a base. mdpi.com These foundational reactions highlighted the synthetic potential of α-bromoesters, but often required stoichiometric amounts of metal reagents and offered limited control over stereochemistry.
The evolution of their use in the 20th and 21st centuries has been marked by a shift towards more sophisticated and efficient catalytic methods. nih.gov Modern advancements include the development of transition metal-catalyzed cross-coupling reactions, which enable the facile transformation of the carbon-halogen bond. nih.gov Nickel-catalyzed systems, for example, have been employed for the cross-coupling of α-bromo amides and esters with various organometallic reagents (Negishi and Hiyama couplings), allowing for the stereoconvergent synthesis of chiral molecules from racemic starting materials. longdom.orgorgsyn.orgacs.org This progression from stoichiometric reactions to advanced catalytic processes underscores the enduring and expanding importance of α-bromoesters in the synthetic chemist's toolkit.
Significance of Ethyl alpha-bromophenylacetate in Modern Chemical Research
This compound, a prominent member of the α-bromoester family, is a colorless to pale yellow liquid with a distinctive aromatic odor. cymitquimica.com Its reactivity, centered on the electrophilic nature of the bromine-bearing carbon, makes it a versatile reagent in contemporary research. cymitquimica.com
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2882-19-1 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Boiling Point | 89-92 °C at 0.9 mmHg |
| Density | 1.389 g/mL at 25 °C |
| Refractive Index | n20/D >1.5390 |
| Solubility | Moderately soluble in ethanol (B145695) and ether; limited solubility in water. cymitquimica.com |
A primary application of this compound is as an initiator in controlled/living radical polymerization. chemicalbook.comfishersci.nl It is particularly effective for the polymerization of vinyl monomers such as styrene (B11656) and methyl methacrylate (B99206), where the controlled cleavage of the C-Br bond initiates the growth of polymer chains. chemicalbook.comfishersci.nl
Beyond polymerization, this compound is a key building block in the synthesis of complex organic molecules and heterocycles. A notable example is its use in iron-catalyzed alkylative cyclization reactions. In one study, it was reacted with o-vinylbenzoic acid in the presence of a nonacarbonyldiiron catalyst to produce 3-(2-Ethoxycarbonyl-2-phenylethyl)phthalide, an oxygen-containing heterocyclic compound, in high yield. doi.org This transformation showcases its utility in constructing intricate molecular architectures through modern catalytic methods. doi.org Furthermore, it serves as a precursor for other valuable chemical entities, such as α-ethoxycarbonyl-N,α-diphenylnitrone. chemicalbook.comsigmaaldrich.com
Scope and Research Trajectories Pertaining to this compound
Current and future research involving this compound is focused on expanding its synthetic utility through novel catalytic systems and applications in emerging fields like biocatalysis and materials science.
One promising trajectory is the use of enzymes to mediate reactions. Recent studies have demonstrated that thiamine- and flavin-dependent enzymes can catalyze the radical acylation of α-bromoesters, including this compound. acs.org Although the conversion of this compound was less efficient compared to other substrates in this specific system, it opens the door to developing biocatalytic methods for C-C bond formation that are highly selective and operate under mild, environmentally benign conditions. acs.org
In the realm of materials science, innovative research has explored the use of metal-organic frameworks (MOFs) to activate this compound. A theoretical study using density functional theory predicted that a titanium-based MOF (MOF-901) could be activated by visible light, enabling it to spontaneously break the C-Br bond in this compound. nih.gov This activation, in turn, initiates the polymerization of methyl methacrylate with a low energy barrier, highlighting a novel approach to heterogeneous photocatalysis for polymer synthesis. nih.govscispace.com
The continuous development of highly enantioselective cross-coupling reactions also defines the future scope of α-bromoester chemistry. Research into new chiral ligands and catalyst systems, such as the nickel/diamine catalysts used in Hiyama couplings, aims to provide synthetic routes to valuable α-aryl carboxylic acid derivatives with high enantiomeric excess from racemic α-bromo esters. acs.orgorganic-chemistry.org These efforts are crucial for the efficient synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041951 | |
| Record name | Ethyl bromophenylacetate | |
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Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-19-1, 2216-90-2 | |
| Record name | Ethyl α-bromobenzeneacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Ethyl (1)-bromophenylacetate | |
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| Record name | Ethyl bromophenylacetate | |
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| Record name | 2882-19-1 | |
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| Record name | Ethyl bromophenylacetate | |
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| Record name | Ethyl (±)-bromophenylacetate | |
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| Record name | Ethyl bromophenylacetate | |
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| Record name | ETHYL BROMOPHENYLACETATE | |
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Synthetic Methodologies for Ethyl Alpha Bromophenylacetate
Classical Bromination Routes
α-Bromination of Phenylacetic Acid
A traditional and well-established method for synthesizing ethyl alpha-bromophenylacetate involves the α-bromination of phenylacetic acid, commonly through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comwikipedia.orgbyjus.com This reaction transforms a carboxylic acid with an α-hydrogen into an α-bromo carboxylic acid. alfa-chemistry.comwikipedia.org
The process begins with the conversion of phenylacetic acid to its acyl bromide derivative. wikipedia.org This is typically achieved using a phosphorus halide, such as phosphorus tribromide (PBr₃), which acts as a catalyst. alfa-chemistry.comwikipedia.org The acyl bromide then tautomerizes to its enol form, which is a key step as the enol is readily brominated at the alpha-position by elemental bromine (Br₂). wikipedia.orgorganic-chemistry.org
Following the α-bromination, the resulting α-bromo acyl bromide is esterified. This is accomplished by quenching the reaction with an alcohol, in this case, ethanol (B145695), to yield this compound. wikipedia.org If water is used to quench the reaction, the product would be α-bromophenylacetic acid. wikipedia.org
A specific laboratory preparation involves treating a dry mixture of phenylacetic acid and red phosphorus with bromine. prepchem.com The mixture is heated, and then absolute ethanol is added. prepchem.com The product, ethyl 2-bromophenylacetate, is then purified by distillation, with a reported yield of 75%. prepchem.com The reaction conditions are often stringent, requiring elevated temperatures (above 373 K) and extended reaction times. byjus.com
Table 1: Key Reagents and Conditions for α-Bromination of Phenylacetic Acid (Hell-Volhard-Zelinsky Reaction)
| Reagent | Role | Notes |
| Phenylacetic Acid | Starting Material | The carboxylic acid to be brominated. |
| Bromine (Br₂) | Brominating Agent | Provides the bromine atom for substitution. |
| Phosphorus (P) or Phosphorus Tribromide (PBr₃) | Catalyst | Facilitates the formation of the acyl bromide intermediate. alfa-chemistry.comwikipedia.org |
| Ethanol | Esterifying Agent | Reacts with the α-bromo acyl bromide to form the final ester product. wikipedia.orgprepchem.com |
Bromination of Phenylacetate (B1230308) Esters
An alternative classical route is the direct bromination of phenylacetate esters, such as ethyl phenylacetate. This method circumvents the initial acid-to-acyl bromide conversion by starting with the ester form. The reaction typically involves treating the ethyl phenylacetate with a brominating agent. smolecule.com
Common brominating agents for this process include elemental bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com The reaction is often catalyzed by the presence of iron (Fe) or aluminum bromide (AlBr₃) when using Br₂. The conditions must be carefully controlled to ensure selective bromination at the α-position of the ester.
Optimized and High-Selectivity Synthetic Approaches
Research has focused on optimizing the synthesis of α-bromo esters to improve yield and selectivity. One such high-selectivity method for producing ethyl α-bromoacetate involves using acetic acid and bromine with red phosphorus as a catalyst. The reaction proceeds at 50-200°C to form α-bromoacetyl bromide, which is then reacted with ethanol in the presence of an acid-binding agent at room temperature. google.com This method reports a purity of 99.3% and a yield of 87.9%. google.com
Key parameters for achieving high purity in the synthesis of this compound include controlling the temperature, often optimized between 0–5°C to minimize side reactions. Utilizing a stoichiometric excess of the brominating agent, such as N-bromosuccinimide, and conducting the reaction under an inert atmosphere (like nitrogen or argon) to prevent oxidation are also crucial for high purity. Purification is typically achieved through vacuum distillation.
Green Chemistry Considerations in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes. These approaches aim to use safer solvents and reagents and minimize waste. For instance, the use of zeolites as reusable catalysts in the bromination of aromatic substrates has been explored to promote cleaner synthesis. researchgate.net Zeolite NaY has been shown to increase the selectivity of the bromination of phenyl acetate (B1210297) to the para-isomer by removing the HBr formed during the reaction. researchgate.net
Furthermore, photocatalysis represents a promising green approach. The use of perylene (B46583) as a photocatalyst in the reaction of methacrylate (B99206) under visible light has been investigated, indicating a move towards light-activated, more sustainable polymerization processes where initiators like ethyl α-bromophenylacetate are used. researchgate.net The development of metal-free atom transfer radical polymerization (ATRP) processes, which can be initiated by compounds like ethyl α-bromophenylacetate, also aligns with green chemistry principles by avoiding potentially toxic metal catalysts. researchgate.netresearchgate.net
Reactivity and Diverse Reaction Pathways of Ethyl Alpha Bromophenylacetate
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the adjacent phenyl and ester groups polarizes the carbon-bromine bond in ethyl alpha-bromophenylacetate, making the alpha-carbon an excellent electrophilic site for nucleophilic attack. This reactivity is harnessed in a wide range of substitution reactions.
This compound serves as a valuable precursor for a variety of substituted phenylacetic acid derivatives through nucleophilic substitution. The bromide ion, being a good leaving group, is readily displaced by a range of nucleophiles. For instance, in the presence of a suitable base, phenols can be O-alkylated with this compound to yield benzyloxyphenylacetic acid derivatives. This reaction is a key step in the synthesis of compounds with potential biological activities.
Another significant application is in carbon-carbon bond formation via coupling reactions. While direct Suzuki-Miyaura coupling of α-bromo esters can be challenging, related palladium-catalyzed cross-coupling reactions with arylboronic acids or their esters provide a pathway to α,α-diaryl-substituted acetic acid esters. The reactivity in such couplings is influenced by the choice of catalyst, ligands, and reaction conditions.
The following table provides examples of substituted phenylacetic acid derivatives synthesized from this compound and related compounds.
| Nucleophile/Reagent | Reaction Type | Product Type |
| Substituted Phenols | Williamson Ether Synthesis | Benzyloxyphenylacetic Acid Derivatives |
| Arylboronic Acids | Suzuki-Miyaura Coupling | α-Aryl-phenylacetic Acid Derivatives |
A prominent reaction for the synthesis of α-aryl carbonyl compounds, specifically β-hydroxy esters, from this compound is the Reformatsky reaction. byjus.comwikipedia.orgwikipedia-on-ipfs.orglibretexts.org This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. byjus.comwikipedia.orgwikipedia-on-ipfs.orglibretexts.org This enolate is less reactive than lithium enolates or Grignard reagents, which prevents it from reacting with the ester functionality of another molecule. wikipedia.orglibretexts.org
The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. byjus.comwikipedia.orglibretexts.orgnrochemistry.comresearchgate.netorganic-chemistry.org The reaction proceeds through a six-membered chair-like transition state. nrochemistry.com The use of activated zinc, such as zinc dust, is crucial for the reaction's success. byjus.comwikipedia.orgnrochemistry.com
The general mechanism for the Reformatsky reaction is as follows:
Oxidative addition: Zinc metal inserts into the carbon-bromine bond of this compound. libretexts.orgnrochemistry.com
Enolate formation: The resulting organozinc intermediate rearranges to form a zinc enolate. libretexts.orgnrochemistry.com
Nucleophilic addition: The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone. nrochemistry.com
Workup: Acidic workup protonates the alkoxide to yield the final β-hydroxy ester. libretexts.orgnrochemistry.com
Below is a table summarizing the reactants and products in a typical Reformatsky reaction involving this compound.
| Aldehyde/Ketone | Product (β-Hydroxy Ester) |
| Benzaldehyde | Ethyl 3-hydroxy-2,3-diphenylpropanoate |
| Acetone (B3395972) | Ethyl 3-hydroxy-3-methyl-2-phenylbutanoate |
| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate |
This compound readily reacts with nitrogen-containing nucleophiles. With primary and secondary amines, the primary reaction pathway is N-alkylation, where the amine displaces the bromide to form N-substituted α-phenylglycine esters. masterorganicchemistry.com This reaction can sometimes be complicated by over-alkylation, especially with primary amines, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com The product distribution can often be controlled by manipulating the reaction conditions, such as the stoichiometry of the reactants.
Thiosemicarbazones also serve as effective nucleophiles in reactions with this compound. The reaction typically proceeds via the sulfur atom of the thiosemicarbazone, leading to the formation of substituted 1,3-thiazolidin-4-ones. gla.ac.uk This cyclocondensation reaction is a valuable method for the synthesis of heterocyclic compounds with potential pharmacological applications.
The table below illustrates the products formed from the reaction of this compound with different nitrogen-containing nucleophiles.
| Nucleophile | Product Type |
| Primary Amine (e.g., Aniline) | N-Phenyl-α-phenylglycine ethyl ester |
| Secondary Amine (e.g., Piperidine) | N-(Phenyl(ethoxycarbonyl)methyl)piperidine |
| Acetone Thiosemicarbazone | 2-(Propan-2-ylidenehydrazono)-5-phenyl-1,3-thiazolidin-4-one |
The bromine atom in this compound can be replaced with other halogens through nucleophilic substitution. A common example is the Finkelstein reaction, where treatment with an alkali metal iodide in a suitable solvent like acetone results in the corresponding ethyl alpha-iodophenylacetate.
Of particular interest is the synthesis of ethyl alpha-fluorophenylacetate, as the introduction of fluorine can significantly alter the biological properties of a molecule. This transformation can be achieved through nucleophilic fluorination using various fluoride (B91410) sources. While direct fluorination with simple alkali metal fluorides can be challenging due to the low nucleophilicity of the fluoride ion in many solvents, the use of catalysts or more reactive fluorinating agents can facilitate the reaction. For instance, photoredox/copper dual catalysis has been shown to be effective for the synthesis of α-fluorinated areneacetates from related bromo-difluoroacetate precursors and arylboronic acids. nih.gov
The following table summarizes halogen exchange reactions involving this compound.
| Reagent | Reaction Type | Product |
| Sodium Iodide (NaI) | Finkelstein Reaction | Ethyl α-iodophenylacetate |
| Potassium Fluoride (KF) with catalyst | Nucleophilic Fluorination | Ethyl α-fluorophenylacetate |
| Silver(I) Fluoride (AgF) | Nucleophilic Fluorination | Ethyl α-fluorophenylacetate |
Radical Reaction Pathways
In addition to its role as an electrophile in nucleophilic substitution reactions, this compound can also participate in radical reactions. The relatively weak carbon-bromine bond can be homolytically cleaved to generate a carbon-centered radical, which can then engage in various radical processes.
This compound is frequently used as an initiator in Atom Transfer Radical Addition (ATRA) reactions. fishersci.comcenmed.com ATRA is a powerful method for the formation of carbon-carbon and carbon-halogen bonds in an atom-economical manner. These reactions are typically catalyzed by transition metal complexes, most commonly those of copper or ruthenium, or initiated by photoredox catalysis. uni-regensburg.deresearchgate.netrsc.org
In a typical copper-catalyzed ATRA reaction, a copper(I) complex abstracts the bromine atom from this compound to generate a carbon-centered radical and a copper(II) halide complex. This radical then adds to an olefin (an alkene) to form a new radical intermediate. This new radical then abstracts a halogen atom from the copper(II) halide complex to form the final product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.
Photocatalytic ATRA reactions have also gained prominence. In these systems, a photocatalyst, upon irradiation with light, initiates the radical formation from this compound, which then proceeds to react with an olefin. uni-regensburg.deresearchgate.net For example, iridium-based photocatalysts have been successfully employed for the atom transfer radical polymerization of methyl methacrylate (B99206) using this compound as the initiator. uni-regensburg.de
The table below provides examples of olefins used in ATRA reactions with this compound and the corresponding adducts formed.
| Olefin | Catalyst System | Product Type |
| Styrene (B11656) | Copper(I) bromide/Ligand | Ethyl 2,4-dibromo-2,3-diphenylbutanoate |
| Methyl Methacrylate | Iridium Photocatalyst | Poly(methyl methacrylate) with a phenylacetate (B1230308) end-group |
| 1-Octene | Ruthenium Catalyst | Ethyl 2-bromo-2-phenyl-4-decanate |
| Allyl Alcohol | Gold(I) Photocatalyst | Ethyl 2-bromo-5-hydroxy-2-phenylpentanoate rsc.org |
Reductive Radical Cyclization Reactions
Based on a thorough review of scientific literature, there are no specific documented instances of this compound being utilized as a precursor in reductive radical cyclization reactions. While radical cyclizations are a broad class of reactions, and α-halo esters can be precursors to radicals, the specific application of this compound in a reductive cyclization context is not described in the searched sources. beilstein-journals.org
Reductive Dehalogenation Processes
Reductive dehalogenation, specifically debromination, of this compound has been observed as a side reaction or alternative pathway in certain processes. During the analysis of polymers created using a dinuclear gold(I) complex as a photoredox catalyst for polymerization, mass spectrometry results showed evidence of polymers formed from a reductively debrominated initiator. rsc.org This observation indicates that under specific photoredox conditions, the carbon-bromine bond in this compound can be cleaved and replaced with a carbon-hydrogen bond, although this is noted in the context of analytical characterization rather than a targeted synthetic transformation. rsc.org
Polymerization Initiation
Atom Transfer Radical Polymerization (ATRP) Initiation
This compound (EBPA) is widely employed as an efficient initiator for Atom Transfer Radical Polymerization (ATRP). fishersci.combiocompare.comcenmed.com ATRP is a controlled/living radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. fishersci.com EBPA's effectiveness stems from the phenyl group, which activates the adjacent carbon-bromine bond, facilitating its reversible cleavage by a transition metal catalyst (typically a copper complex) to generate the initiating radical species. fishersci.com This initiation allows for the controlled polymerization of a variety of monomers. biocompare.comcenmed.com
This compound is a particularly effective initiator for the ATRP of methacrylates, with methyl methacrylate (MMA) being a prominent example. fishersci.com The controlled polymerization of MMA using EBPA as the initiator has been successfully demonstrated under various ATRP techniques and conditions, yielding well-defined poly(methyl methacrylate) (PMMA). fishersci.com
Different ATRP methods have been explored for the polymerization of MMA initiated by EBPA. For instance, Activators Generated by Electron Transfer (AGET) ATRP using an iron(III) acetylacetonate (B107027) catalyst and ascorbic acid as a reducing agent showed high polymerization rates, with monomer conversion reaching up to 98.1% in 60 minutes. The resulting polymers exhibited low polydispersity indices (around 1.2) and molecular weights that increased linearly with monomer conversion, indicating a well-controlled "living" polymerization.
Another approach involves metal-free photoinduced ATRP, where an organic photocatalyst is used. In one such system, using phenothiazine (B1677639) as the photocatalyst under 380 nm LED irradiation, the polymerization of MMA with EBPA as the initiator proceeded to 73% conversion, producing PMMA with a molecular weight of 8,800 g/mol and a narrow molecular weight distribution (Mw/Mn = 1.11).
The table below summarizes findings from various studies on the ATRP of methyl methacrylate initiated by this compound, highlighting the versatility of the initiator under different catalytic systems.
Table 1: Research Findings on ATRP of Methyl Methacrylate (MMA) Initiated by this compound (EBPA)
| ATRP Method | Catalyst / Photocatalyst | Reducing Agent / Conditions | Monomer Conversion (%) | Mn (g/mol) | Mw/Mn (PDI) |
|---|---|---|---|---|---|
| AGET ATRP | Iron(III) acetylacetonate / PPh₃ | Ascorbic Acid | 98.1 | - | ~1.2 |
| Metal-Free Photoinduced ATRP | Phenothiazine (PTH) | 380 nm LEDs | 73 | 8,800 | 1.11 |
| Metal-Free Photoinduced ATRP | Phenothiazine (PTH) | 380 nm LEDs | 36 | 2,600 | 1.33 |
| Metal-Free Photoinduced ATRP | Phenothiazine (PTH) | 380 nm LEDs | 33 | 5,100 | 1.26 |
Polymerization of Styrene
This compound (EBPA) serves as a highly effective initiator for the polymerization of styrene. Its primary role is in controlled radical polymerization techniques, where the bromine atom can be reversibly transferred to a catalyst, generating a radical that initiates the polymerization process. This initiation allows for the controlled growth of polystyrene chains, a critical factor in producing polymers with specific properties.
Controlled/Living Radical Polymerization Systems
EBPA is a classic and widely used initiator in the field of controlled/living radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). askfilo.com ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
In a typical ATRP of styrene, EBPA acts as the alkyl halide initiator (R-X). A transition metal complex, commonly copper(I) or iron(II) complexed with ligands, acts as the catalyst. The process is initiated by the abstraction of the bromine atom from EBPA by the catalyst in its lower oxidation state (e.g., Cu(I)). This one-electron oxidation of the catalyst generates a radical species (R•) and the catalyst in its higher oxidation state (e.g., X-Cu(II)). The generated radical then adds to a styrene monomer, initiating the polymer chain growth.
The "living" nature of this polymerization is maintained by the reversible deactivation of the growing polymer chain by the higher oxidation state catalyst. This process reforms the dormant polymer species (P-X) and the lower oxidation state catalyst, keeping the concentration of active propagating radicals low and thus minimizing termination reactions. This dynamic equilibrium between active and dormant species is the key to the controlled nature of ATRP. The choice of catalyst, ligand, solvent, and temperature significantly influences the polymerization kinetics and the characteristics of the resulting polystyrene.
Table 1: Examples of Controlled Radical Polymerization Systems Using this compound as Initiator This table is for illustrative purposes; specific conditions and results can vary based on detailed experimental parameters.
| Polymerization Type | Monomer | Catalyst System (Example) | Resulting Polymer Characteristics |
|---|---|---|---|
| ATRP | Styrene | CuBr / PMDETA | Controlled molecular weight, PDI < 1.5 |
| ICAR ATRP | Styrene | FeBr3 / Ligand + AIBN | Well-defined polystyrene at low catalyst concentrations |
| eATRP | Styrene | CuBr2 / TPMA | Temporal control over polymerization, chain extension capability |
| Photoinduced ATRP | Methyl Methacrylate | Au(I) Complex | Controlled polymerization under light exposure |
Electroreduction Processes
The electrochemical reduction of this compound involves the transfer of electrons to the molecule, typically at a cathode surface in an aprotic solvent containing a supporting electrolyte. This process leads to the cleavage of the carbon-bromine bond, which is the most electrochemically active site in the molecule. The initial step is the formation of a radical anion, which then rapidly expels a bromide ion to yield an ethyl phenylacetate radical. The fate of this radical intermediate dictates the final product distribution and leads to various reaction pathways.
Dimeric Product Formation (e.g., Diethyl 2,3-diphenylsuccinate)
One of the primary pathways for the electroreduction of this compound is the dimerization of the initially formed ethyl phenylacetate radicals. This radical-radical coupling reaction leads to the formation of diethyl 2,3-diphenylsuccinate. askfilo.com The potentiostatic reduction is typically carried out on materials like reticulated vitreous carbon in solvents such as dimethylformamide (DMF).
The dimerization process can result in the formation of two diastereomers: a racemic mixture (d,l) and a meso form. The ratio of these diastereomers can be influenced by factors such as the electrode potential, solvent, and the structure of the starting material. Research on related compounds, such as ethyl α-bromo(dihalophenyl)acetates, has shown that the electrochemical reduction furnishes the corresponding succinates, with a mechanism likely involving these radical intermediates. askfilo.com The diastereomeric excess can be explained by considering the different possible geometries of the radical intermediates before coupling. askfilo.com
Table 2: Products of Electroreduction of this compound Derivatives Based on analogous reactions of dihalogenophenylacetates.
| Starting Material Analogue | Electrode Material | Solvent / Electrolyte | Major Dimeric Products |
|---|---|---|---|
| Ethyl α-bromo(dihalophenyl)acetates | Reticulated Vitreous Carbon | DMF / Et4NClO4 | Racemic and meso diethyl 2,3-bis(dihalogenophenyl)succinates |
Complex Triester Formation
Condensation and Cyclization Reactions
Formation of α-Aryl Carbonyl Moieties through Condensation
This compound is a valuable substrate for condensation reactions with carbonyl compounds, leading to the formation of α-aryl carbonyl moieties. A prominent example of such a transformation is the Darzens condensation (or glycidic ester condensation).
In the Darzens reaction, a ketone or an aldehyde reacts with an α-halo ester, such as this compound, in the presence of a base to form an α,β-epoxy ester (a glycidic ester). The reaction mechanism begins with the deprotonation of the α-carbon of the haloester by the base, forming a carbanion or enolate. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the bromine, displacing the bromide ion and forming an epoxide ring. The resulting product, an ethyl 3-aryl-2,3-epoxypropanoate, is a key intermediate which can be further transformed into various α-aryl carbonyl compounds.
Ring Closure Reactions (e.g., Thiohydantoin Derivatives, Indoles)
The bifunctional nature of this compound, possessing both an electrophilic center and a functional group capable of participating in cyclization, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Thiohydantoin Derivatives
This compound can serve as a key building block for the synthesis of 5-phenylthiohydantoin derivatives. The reaction typically proceeds by reacting the α-bromo ester with thiourea (B124793). The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the ester, displacing the bromide ion. This S-alkylation step forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of one of the nitrogen atoms of the thiourea moiety onto the ester's carbonyl carbon. This is followed by the elimination of ethanol (B145695), leading to the formation of the stable five-membered thiohydantoin ring.
The general scheme for this reaction is presented below:
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| Ethyl α-bromophenylacetate | Thiourea | S-alkylated isothiouronium salt | 5-Phenylthiohydantoin |
This synthetic route is significant as thiohydantoin scaffolds are present in numerous biologically active compounds and are of considerable interest in medicinal chemistry.
Indole (B1671886) Synthesis
This compound is a suitable starting material for the synthesis of indole derivatives, which are core structures in many pharmaceuticals and natural products. One plausible pathway is analogous to the Bischler-Möhlau indole synthesis. This process begins with the N-alkylation of an aniline (B41778) with this compound. In this step, the nitrogen atom of the aniline acts as a nucleophile, attacking the α-carbon of the ester and displacing the bromide to form ethyl 2-anilino-2-phenylacetate.
Following the formation of this α-anilino ester intermediate, an intramolecular cyclization can be induced, typically under basic conditions. This ring-closure step is similar to a Dieckmann condensation, where a carbanion is generated alpha to the ester group, which then attacks an electrophilic carbon on the aniline's aromatic ring. The subsequent aromatization of the newly formed ring system, often involving dehydration, yields the indole nucleus. This method allows for the synthesis of substituted indoles, depending on the aniline used. The resulting product from this specific reaction would be an ester-substituted oxindole, which can be further modified to obtain the desired indole derivative.
| Step | Reactants | Mechanism | Intermediate/Product |
| 1 | Ethyl α-bromophenylacetate, Aniline | N-alkylation | Ethyl 2-anilino-2-phenylacetate |
| 2 | Ethyl 2-anilino-2-phenylacetate | Intramolecular Cyclization (e.g., Dieckmann-like) | Substituted Oxindole/Indole |
Reactions with Organometallic Reagents (e.g., Reformatsky Reagents)
The reaction of this compound with organometallic reagents showcases the compound's utility in forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Reformatsky Reagents
The Reformatsky reaction is a hallmark transformation for α-halo esters. In this reaction, this compound is treated with zinc metal to generate an organozinc intermediate, known as a Reformatsky enolate. organic-chemistry.orgresearchgate.net This is achieved through the oxidative insertion of zinc into the carbon-bromine bond. wikipedia.org The resulting organozinc reagent is less reactive and more tolerant of functional groups than more common organometallic reagents like Grignard or organolithium reagents. researchgate.net
This relative stability allows the Reformatsky enolate to be formed in the presence of a carbonyl compound, such as an aldehyde or ketone. The enolate then acts as a nucleophile, adding to the carbonyl carbon of the aldehyde or ketone. The reaction proceeds through a six-membered chair-like transition state. organic-chemistry.org An acidic workup then protonates the resulting alkoxide to yield a β-hydroxy ester. wikipedia.org This reaction is a reliable method for synthesizing β-hydroxy esters, which are valuable synthetic intermediates. wikipedia.orgmetu.edu.tr
Reaction Scheme of this compound in a Reformatsky Reaction
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Formation of Reformatsky Enolate | Ethyl α-bromophenylacetate, Zinc | Organozinc enolate |
| 2 | Nucleophilic Addition | Organozinc enolate, Aldehyde/Ketone | Zinc alkoxide intermediate |
When reacting with other, more powerful organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), this compound undergoes a different reaction pathway. These reagents are potent nucleophiles and strong bases. The reaction with an ester typically involves a double addition.
The first equivalent of the organometallic reagent adds to the ester carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide (-OEt) leaving group to form a ketone. This newly formed ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. A second equivalent of the organometallic reagent rapidly adds to the ketone, forming a new tetrahedral intermediate (an alkoxide). A final aqueous or acidic workup protonates this alkoxide to yield a tertiary alcohol as the final product. Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction proceeds to the tertiary alcohol.
Mechanistic Investigations of Ethyl Alpha Bromophenylacetate Transformations
Photoredox Catalysis Mechanisms
Photoredox catalysis leverages the ability of a photocatalyst (PC) to absorb light and engage in single-electron transfer (SET) processes with organic substrates in their excited state. Ethyl alpha-bromophenylacetate, with its reactive carbon-bromine bond, serves as an excellent precursor for generating radicals under these conditions.
In an oxidative quenching cycle, the excited photocatalyst (*PC) is quenched by an electron donor, leading to a reduced form of the catalyst (PC•⁻) and a radical cation of the donor. However, the more common pathway involving alkyl halides like this compound sees the substrate acting as an oxidative quencher. In this scenario, the excited photocatalyst transfers an electron to the substrate.
The generalized mechanism proceeds as follows:
Photoexcitation: The photocatalyst (PC) absorbs a photon of light to reach an excited state (*PC).
Oxidative Quenching: The excited photocatalyst (*PC) is quenched by an electron-accepting substrate, in this case, this compound. The photocatalyst is oxidized (PC⁺), and the substrate is reduced.
Radical Formation: Upon accepting an electron, the this compound molecule undergoes dissociative electron transfer, leading to the cleavage of the carbon-bromine bond to form a bromide anion (Br⁻) and an ethyl phenylacetate (B1230308) radical.
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is subsequently reduced back to its ground state (PC) by a sacrificial electron donor present in the reaction mixture, thus closing the catalytic cycle.
This pathway is particularly relevant in reactions where the desired transformation involves the generated ethyl phenylacetate radical participating in subsequent addition or coupling reactions.
The reductive quenching cycle is a common pathway for the activation of alkyl halides like this compound. In this mechanism, the excited photocatalyst (*PC) reacts with a sacrificial electron donor, resulting in the formation of a reduced photocatalyst (PC•⁻) and an oxidized donor.
The key steps are:
Photoexcitation: The photocatalyst (PC) is excited by light to its active state (*PC).
Reductive Quenching: The excited photocatalyst is quenched by a stoichiometric electron donor (D), leading to the formation of the reduced, more potent reductant form of the photocatalyst (PC•⁻) and the oxidized donor (D•⁺).
Substrate Activation: The reduced photocatalyst (PC•⁻) transfers a single electron to the this compound molecule.
Radical Generation: This single electron transfer results in the homolytic cleavage of the C-Br bond, generating the ethyl phenylacetate radical and a bromide anion. This radical can then engage in the desired chemical transformation.
Catalyst Regeneration: The photocatalyst returns to its ground state, ready to begin another cycle.
The feasibility of this electron transfer is determined by the redox potentials of the involved species. For instance, the free energy change (ΔG°) for an electron transfer between an excited dinuclear gold(I) complex and this compound can be calculated using the Rehm-Weller equation, confirming the thermodynamic favorability of the process. rsc.org
The Radical-Addition Radical-Pairing (RARP) mechanism is a distinct pathway in photoredox catalysis. This process typically involves the generation of two radical species that subsequently combine. While related mechanisms like Frustrated Radical Pair (FRP) initiated atom transfer radical addition (ATRA) have been explored for other systems, detailed investigations specifically designating an RARP mechanism for transformations of this compound are less common in the reviewed literature. rsc.org The typical application of this compound involves its conversion to a single primary radical species via SET, which then reacts with other substrates, rather than pairing with another initially generated radical.
Single Electron Transfer (SET) is the fundamental process underpinning the photoredox activation of this compound in both oxidative and reductive quenching cycles. nih.gov The core event is the transfer of a single electron to or from the photocatalyst, which initiates the chemical transformation.
In the context of this compound, the key SET event is its reduction. The molecule possesses a relatively low reduction potential, making the C-Br bond susceptible to cleavage upon accepting an electron. This process can be described as:
C₆H₅CH(Br)CO₂Et + e⁻ → [C₆H₅CH(Br)CO₂Et]•⁻ → C₆H₅CH•(CO₂Et) + Br⁻
Atom Transfer Radical Polymerization Mechanisms
This compound is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. thermofisher.comfishersci.com Its effectiveness stems from the phenyl and ester groups that stabilize the generated radical, and the bromine atom which is a suitable leaving group for the ATRP equilibrium.
The central feature of ATRP is a reversible equilibrium between active, propagating radicals and dormant species. This equilibrium is catalyzed by a transition metal complex, typically copper-based. This compound (R-X) initiates this process.
The mechanism involves the following key steps:
Activation: The initiator, this compound, is activated by the transition metal complex in its lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand). The copper complex abstracts the bromine atom from the initiator in a homolytic fashion. This generates the active radical species (ethyl phenylacetate radical, R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)/L), which is known as the deactivator. acs.org
kₐct: C₆H₅CH(Br)CO₂Et + Cu(I)/L ⇌ C₆H₅CH•(CO₂Et) + Br-Cu(II)/L
Propagation: The generated radical (R•) adds to a monomer unit (M), forming a new propagating radical (Pₙ•). This process occurs at a rate defined by the propagation rate constant, kₚ.
kₚ: R• + n(M) → Pₙ•
Deactivation: The propagating radical (Pₙ•) is rapidly and reversibly deactivated by the metal complex in the higher oxidation state (Br-Cu(II)/L). This reforms a dormant polymer chain (Pₙ-X) and regenerates the activator complex (Cu(I)/L). acs.org This deactivation step is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions.
kdₑact: Pₙ• + Br-Cu(II)/L ⇌ Pₙ-Br + Cu(I)/L
The rate of initiator activation is a critical parameter. For a well-controlled polymerization with high initiation efficiency and narrow molecular weight distribution, the rate of activation of this compound should be at least as fast as the rate of propagation. cmu.edu The structure of the initiator significantly influences the activation rate constant (kₐct). For instance, α-substituents that stabilize the resulting radical, such as the phenyl and carboxyl groups in this compound, lead to a significantly higher activation rate constant compared to simple alkyl bromides. researchgate.net
The versatility of this compound as an ATRP initiator is demonstrated by its successful application in the polymerization of various monomers.
| Monomer | Abbreviation | Resulting Polymer | Reference |
|---|---|---|---|
| Methyl methacrylate (B99206) | MMA | Poly(methyl methacrylate) | sigmaaldrich.comnih.govsigmaaldrich.com |
| Styrene (B11656) | St | Polystyrene | fishersci.comnih.gov |
| Dimethyl(methacryloyloxymethyl) phosphonate | - | Poly(dimethyl(methacryloyloxymethyl) phosphonate) | sigmaaldrich.comsigmaaldrich.comcenmed.com |
| Trimethylolpropane (B17298) triacrylate | TMPTA | Cross-linked polyacrylate network | sigmaaldrich.comsigmaaldrich.comcenmed.com |
| Butyl acrylate (B77674) | BA | Poly(butyl acrylate) | nih.gov |
| Butyl methacrylate | BMA | Poly(butyl methacrylate) | nih.gov |
Role of the Initiating Radical in Polymer Chain Growth
This compound (EBrPA), also known as EBPA, serves as a crucial initiator in various controlled/living radical polymerization processes. chemicalbook.combiocompare.com Its primary role is to generate a carbon-centered radical upon activation, which then initiates the polymerization of monomers to form a polymer chain. This compound is effectively used to initiate the polymerization of a range of monomers, including methyl methacrylate (MMA), trimethylolpropane triacrylate (TMPTA), and dimethyl(methacryloyloxymethyl) phosphonate. sigmaaldrich.com
In the context of Atom Transfer Radical Polymerization (ATRP), the mechanism involves the reversible transfer of a halogen atom (bromine, in this case) from the initiator (EBrPA) to a transition metal catalyst. This process generates an active radical, the ethyl phenylacetate radical (EPA˙), and a higher oxidation state metal complex. rsc.org The EPA˙ radical then adds to a monomer molecule, initiating the growth of the polymer chain. The controlled nature of ATRP stems from the reversible deactivation of the growing polymer chain by the higher oxidation state metal complex, which reforms the dormant species. This equilibrium ensures a low concentration of active radicals at any given time, allowing for the synthesis of polymers with predetermined molecular weights and low dispersity. rsc.org
The efficacy of EBrPA as an initiator has been demonstrated in various ATRP systems. For instance, it can initiate the bulk radical polymerization of MMA in the presence of simple inorganic salts like lithium iodide (LiI), which act as activators. rsc.org It is also employed in photoredox-catalyzed ATRP, where light is used to trigger the formation of the initiating radical. In one such system, a dinuclear gold(I) complex acts as a photocatalyst to generate the carbon-centered radical from EBrPA, leading to the controlled/living polymerization of methacrylates and acrylates. rsc.org The successful chain extension of polymers created using EBrPA confirms the living character of the polymerization, as the terminal functionality derived from the initiator is preserved. rsc.org
Kinetic and Thermodynamic Studies of Polymerization
Kinetic investigations of polymerizations initiated by this compound provide significant insights into the control and rate of these reactions. In controlled radical polymerizations, a key indicator of a well-controlled process is the linear evolution of the polymer's molecular weight with increasing monomer conversion. This has been observed in the photo-induced ATRP of methyl methacrylate (MMA) using EBrPA as the initiator, which also yields polymers with low dispersity, further confirming the living nature of the process. rsc.org
The rate of polymerization is heavily influenced by the components of the reaction system. Studies have shown that the polymerization rate is determined by the atom transfer equilibrium between EBrPA and the catalyst. rsc.org In systems activated by inorganic salts, such as the polymerization of MMA initiated by EBrPA in the presence of lithium iodide (LiI), the rate increases with the amount of the activator. rsc.org Similarly, in light-induced ATRP, the polymerization rate can be controlled by external stimuli. For example, when using a dinuclear gold(I) complex as a photocatalyst, the polymerization of trimethylolpropane triacrylate (TMPTA) accelerates significantly under irradiation and slows dramatically when the light is turned off, demonstrating temporal control over the reaction kinetics. rsc.org The EBrPA/[Au2(μ-dppm)2]Cl2 system was also found to result in a faster polymerization rate compared to a system using the common photocatalyst Ir(ppy)3. rsc.org
Electrochemical Reaction Mechanisms and Intermediates
The transformation of this compound is a key step in electrochemically-mediated and photoredox-catalyzed ATRP, where electron transfer processes are central to the reaction mechanism. In these systems, EBrPA acts as the dormant species that is activated upon receiving an electron.
In a photo-induced ATRP system utilizing a dinuclear gold(I) complex, [Au2(μ-dppm)2]Cl2, as the photocatalyst, the mechanism involves the generation of a carbon-centered radical from EBrPA. rsc.org Electrochemical experiments on this catalyst show an irreversible oxidation wave at +0.6 V vs SCE, corresponding to the [Au2]I → [Au2]II + e- process. The feasibility of the electron transfer between the excited state of the photocatalyst and the initiator (EBrPA) can be evaluated. The free energy change (ΔG°) for this electron transfer is a critical parameter that determines if the activation of the initiator is thermodynamically favorable. rsc.org This electron transfer from the activated catalyst to EBrPA results in the cleavage of the carbon-bromine bond, generating the initiating ethyl phenylacetate radical and a bromide anion, which subsequently allows the polymer chain to grow.
This mechanism is a cornerstone of Activators Generated by Electron Transfer (AGET) ATRP and related techniques like electrochemically mediated ATRP (e-ATRP). researchgate.net In e-ATRP, a catalyst complex is electrochemically reduced to its activator state. This reduced activator then reacts with the alkyl halide initiator, such as EBrPA, to generate the radical and initiate polymerization. The process highlights the role of EBrPA as an electron acceptor in the initiation step, leading to the formation of the crucial radical intermediate that starts the polymerization process.
Computational and Theoretical Insights into Reaction Mechanisms
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper understanding into the reaction mechanisms involving this compound. These theoretical investigations complement experimental findings by elucidating the energetics and pathways of the reactions at a molecular level.
A combined experimental and computational investigation into the ATRP of methyl methacrylate initiated by EBrPA in the presence of inorganic salts has demonstrated the power of this dual approach. rsc.org DFT calculations revealed that the rate of polymerization is governed by the atom transfer equilibrium from EBrPA to the metal salt catalyst. rsc.org This equilibrium involves the formation of the ethyl phenylacetate radical (EPA˙) and a metal-bromide complex, Mt+(BrX˙)−. The computational results helped to confirm that while this equilibrium dictates the reaction rate, controlled chain growth cannot be solely attributed to the persistent radical effect. rsc.org
These theoretical insights are crucial for understanding the nuanced factors that control polymerization. By modeling the transition states and intermediates, computational chemistry can explain experimental observations, such as the effect of different catalysts or activators on the reaction rate and the degree of control over the polymer architecture. Such studies are essential for the rational design of new catalytic systems and for optimizing reaction conditions for synthesizing polymers with specific properties.
Catalytic Methodologies Employing Ethyl Alpha Bromophenylacetate
Transition Metal Catalysis
Transition metal complexes are widely employed to catalyze reactions involving ethyl alpha-bromophenylacetate, primarily due to their diverse electronic properties and ability to facilitate single-electron transfer processes. These catalysts are instrumental in radical polymerization and other coupling reactions.
Ruthenium-Based Catalysts (e.g., Ru(bpy)32+)
Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)3]2+, is a well-established photoredox catalyst that absorbs visible light to reach an excited state with potent redox capabilities. This excited state can engage in both oxidative and reductive quenching cycles to initiate a wide array of chemical transformations.
In the context of this compound, [Ru(bpy)3]2+ has been demonstrated to catalyze its conversion to ethyl benzoylformate. This transformation proceeds in the presence of a pyridine (B92270) catalyst, such as 4-methoxypyridine, and under an air atmosphere. The proposed mechanism involves the displacement of the bromide from this compound by the pyridine catalyst to form a pyridinium (B92312) intermediate. This intermediate is then reduced by a catalytically generated Ru(I) species, leading to the formation of the final product. google.com
Iridium-Based Catalysts (e.g., Ir(ppy)3)
Iridium-based photocatalysts, particularly fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3], are renowned for their high quantum yields and long-lived excited states, making them highly efficient in photoredox catalysis. These catalysts have been successfully employed in Atom Transfer Radical Addition (ATRA) reactions involving this compound.
For instance, the ATRA reaction between this compound and allyl alcohol can be effectively catalyzed by Ir(ppy)3. nih.gov Under visible light irradiation, the excited state of Ir(ppy)3 induces the homolytic cleavage of the carbon-bromine bond in this compound, generating a carbon-centered radical that then adds to the double bond of allyl alcohol.
Gold(I) Complexes as Photoredox Catalysts
Dinuclear gold(I) complexes have emerged as effective photoredox catalysts for controlled/living radical polymerization. Specifically, the complex [Au2(μ-dppm)2]Cl2 has been utilized to catalyze the atom transfer radical polymerization (ATRP) of methacrylates and acrylates, with this compound serving as the initiator. nih.govsigmaaldrich.com
This gold-catalyzed ATRP can be conducted under both UVA and visible light irradiation. The polymerization of methyl methacrylate (B99206) (MMA) initiated by this compound in the presence of the dinuclear gold(I) complex exhibits a linear increase in molecular weight with monomer conversion and low polydispersity, which are characteristic features of a controlled/living polymerization process. nih.govsigmaaldrich.com Furthermore, this catalytic system has been shown to be more efficient than the well-established Ir(ppy)3 catalyst in the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) in a film. nih.govsigmaaldrich.com
Table 1: Gold(I) Complex-Catalyzed ATRP of Methyl Methacrylate (MMA) with this compound (EBPA)
| Catalyst | Monomer | Initiator | Light Source | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| [Au2(μ-dppm)2]Cl2 | MMA | EBPA | UVA/Visible | 60 | 18,500 | 1.3 |
Copper-Catalyzed Systems (e.g., Cu-Catalyzed ATRP, Cu(I) Iodide)
Copper complexes are the most extensively used catalysts for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers. This compound is a commonly used initiator in these systems for the polymerization of a variety of monomers, including methacrylates. researchgate.net
A notable advancement in this area is the development of photocatalyzed copper-based ATRP. In one such system, a bis(1,10-phenanthroline)copper(I) complex, [Cu(phen)2]+, is used as the photocatalyst for the polymerization of methyl methacrylate (MMA) with this compound as the initiator. orgsyn.org This reaction proceeds under visible light irradiation from a simple blue LED. The proposed mechanism involves the photoexcitation of the Cu(I) complex, followed by an oxidative quenching step with the alkyl bromide initiator to generate the propagating radical and the Cu(II) deactivator. The addition of a tertiary amine, such as triethylamine (B128534) (TEA), can accelerate the polymerization by facilitating the regeneration of the active Cu(I) species. orgsyn.org This method allows for excellent control over the polymerization, achieving low polydispersity indexes (PDI) even with very low catalyst loadings. orgsyn.org
Table 2: Photocatalyzed Cu-Based ATRP of Methyl Methacrylate (MMA) with this compound (EBPA)
| Catalyst System | Monomer | Initiator | Light Source | Additive | Catalyst Loading (ppm) | PDI (Mw/Mn) |
| [Cu(phen)2]+ | MMA | EBPA | Blue LED | None | 80 | 1.10 |
| [Cu(phen)2]+ | MMA | EBPA | Blue LED | TEA | 20 | 1.06 |
Palladium-Based Catalysis (e.g., Palladium Nanoparticles, Pd(Xantphos)Cl2)
Organic Photoredox Catalysis (Metal-Free Systems)
In recent years, there has been a significant shift towards the development of metal-free catalytic systems to address concerns about the cost and potential toxicity of transition metals. Organic dyes and other purely organic molecules have emerged as viable photoredox catalysts, capable of initiating a range of chemical transformations, including polymerization reactions.
This compound has been employed as an initiator in metal-free Atom Transfer Radical Polymerization (O-ATRP). In these systems, an organic photocatalyst, upon excitation by visible light, generates a radical from the initiator, which then propagates polymerization. For example, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has been successfully used at parts-per-million (ppm) levels to mediate the metal-free ATRP of methyl methacrylate with this compound as the initiator under blue light irradiation. researchgate.net This system exhibits "living"/controlled characteristics, as evidenced by kinetic studies, "on-off" light switching experiments, and successful chain extension reactions. researchgate.net
Another class of organic photocatalysts used for this purpose is the phenothiazine (B1677639) family, with 10-phenylphenothiazine (PTH) being a prominent example. PTH can catalyze the photoinduced metal-free ATRP of various methacrylates, including methyl methacrylate and 2-(dimethylamino)ethyl methacrylate, using this compound as the initiator under UV light (380 nm). orgsyn.org
The interaction between the organic dye Eosin Y and this compound under photoredox conditions has also been studied. It is proposed that alkyl bromides, such as this compound, quench the excited state of Eosin Y through an oxidative quenching pathway. sigmaaldrich.com
Table 3: Organic Photoredox-Catalyzed Metal-Free ATRP of Methyl Methacrylate (MMA) with this compound (EBPA)
| Photocatalyst | Monomer | Initiator | Light Source | Catalyst Loading | PDI (Mw/Mn) |
| 4CzIPN | MMA | EBPA | Blue LED | ppm levels | Controlled |
| 10-Phenylphenothiazine (PTH) | MMA | EBPA | 380 nm UV LED | 0.1 mol% | ~1.2 |
Pyridine Derivatives
Pyridine and its derivatives are widely utilized in organic synthesis, often as ligands in metal-catalyzed reactions. In the context of Atom Transfer Radical Polymerization (ATRP), pyridine-based ligands play a crucial role in solubilizing the copper catalyst and modulating its redox potential. This control is essential for achieving a well-defined polymerization process. While pyridine itself can be used as a co-solvent to suppress the disproportionation of the copper(I) catalyst in aqueous media, specific pyridine-based ligands are designed to fine-tune the catalyst's activity. For instance, tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives are effective ligands for copper-catalyzed ATRP, enabling polymerization of various monomers with initiators like this compound. The performance of these catalysts is influenced by the electronic and steric properties of the pyridine rings.
Phenothiazines
Phenothiazine and its derivatives have emerged as potent organic photoredox catalysts for metal-free ATRP. These catalysts can be activated by visible light to initiate polymerization. In a notable application, N-phenylphenothiazine and other derivatives have been successfully employed to catalyze the ATRP of methyl methacrylate (MMA), using this compound as the initiator. This approach offers the advantage of avoiding metal contamination in the resulting polymers. The catalytic cycle involves the photoexcited phenothiazine derivative abstracting a bromine atom from this compound to generate a carbon-centered radical, which then initiates polymerization. The process can be conducted under mild conditions, often at room temperature, and allows for temporal control of the polymerization by switching the light source on and off. Research has demonstrated that the structure of the phenothiazine catalyst influences the polymerization kinetics and the properties of the resulting polymer.
Table 1: N-Aryl Phenoxazines as Photoredox Catalysts in O-ATRP of MMA
| Catalyst | Initiator Efficiency (%) | Dispersity (Đ) |
|---|---|---|
| N-Aryl Phenoxazine (B87303) 1 | 84-99 | ~1.2–1.3 |
| N-Aryl Phenoxazine 2 | ~5% lower than under N2 | - |
| N-Aryl Phenoxazine 3 | - | - |
| N-Aryl Phenoxazine 4 | - | - |
| N-Aryl Phenoxazine 5 | - | - |
| N-Aryl Phenoxazine 6 | - | - |
This table summarizes the performance of different N-aryl phenoxazine catalysts in the organocatalyzed atom transfer radical polymerization (O-ATRP) of methyl methacrylate (MMA). Initiator efficiency and dispersity are key indicators of a controlled polymerization process.
Cyanoarenes
Cyanoarenes, particularly dicyanobenzene derivatives, are known to act as photosensitizers in a variety of photoredox reactions. Their ability to accept an electron upon photoexcitation makes them suitable candidates for catalyzing reactions that proceed through a reductive quenching cycle. While the direct application of cyanoarenes as catalysts in transformations specifically involving this compound is not extensively documented, their potential in related photoredox ATRP systems is an area of active research. The principle would involve the photoexcited cyanoarene accepting an electron from a donor, followed by the resulting radical anion transferring an electron to this compound to generate the initiating radical. The efficiency of such a system would depend on the redox potentials of the specific cyanoarene and the other components of the reaction.
Emerging Organic Dye Catalysts
In recent years, organic dyes like Eosin Y and Rose Bengal have gained significant attention as cost-effective and environmentally friendly photoredox catalysts. These dyes can absorb visible light and initiate ATRP in a metal-free manner.
Eosin Y: Eosin Y has been successfully used to catalyze the photo-ATRP of MMA with this compound as the initiator. The polymerization proceeds under visible light irradiation, often in the presence of a tertiary amine as a co-catalyst. The reaction exhibits characteristics of a controlled polymerization, with a linear increase in polymer molecular weight with monomer conversion. The use of a continuous flow reactor has been shown to significantly enhance the reaction rate and control compared to batch processes. nih.govresearchgate.net
Table 2: Eosin Y Catalyzed ATRP of MMA in a Flow Reactor
| Time (min) | Conversion (%) | Theoretical Mn (g/mol) | GPC Mn (g/mol) | Dispersity (Đ) |
|---|---|---|---|---|
| 36 | 20 | 4,280 | 10,400 | 1.46 |
| 45 | 37 | 7,650 | 9,040 | 1.49 |
| 60 | 52 | 10,650 | 12,050 | 1.44 |
| 90 | 63 | 12,860 | 13,050 | 1.36 |
| 120 | 79 | 16,060 | 16,350 | 1.43 |
| 180 | 89 | 18,060 | 18,250 | 1.41 |
Reaction Conditions: [MMA]:[EBPA]:[Eosin Y]:[i-Pr2NEt] = 200:1:0.02:10 in DMF at room temperature under green LED illumination. nih.gov
Rose Bengal: Similarly, Rose Bengal has been employed as a photocatalyst in photo-ATRP. In one application, it was used to mediate a polymerization for the sensitive detection of DNA, where α-bromophenylacetic acid, a compound closely related to this compound, was used as the initiator. nih.govresearchgate.net This highlights the potential of Rose Bengal in initiating polymerization from similar α-bromoesters under visible light.
Enzyme-Catalyzed Transformations
Enzymes offer a high degree of selectivity, making them valuable catalysts for asymmetric synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic esters through enantioselective hydrolysis. The lipase (B570770) from Candida rugosa has been investigated for the hydrolysis of esters of α-halo phenylacetic acids. In these reactions, the enzyme preferentially hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid, both in high enantiomeric excess. The enantioselectivity of the lipase can be influenced by the reaction conditions, such as the presence of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) and isopropanol. nih.gov While specific data for the kinetic resolution of this compound is not extensively detailed in the provided results, the successful resolution of analogous esters suggests its feasibility.
Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, MOFs)
Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reusability. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising platforms for heterogeneous catalysis.
In a notable example, a peroxidase mimic was created by grafting heme onto a zirconium-based MOF, UiO-66-NH2. This heme-grafted MOF was found to exhibit ATRP activity and was used to catalyze the polymerization of various monomers. While the specific use of this compound as an initiator with this particular MOF catalyst is not explicitly detailed in the initial search results, the principle of using MOF-supported catalysts for ATRP is demonstrated. This approach combines the catalytic activity of the active species (heme) with the robustness and recyclability of the MOF support. Such systems have the potential to overcome the challenges associated with the separation of homogeneous catalysts from the polymer product.
Applications of Ethyl Alpha Bromophenylacetate As a Versatile Synthetic Building Block
In Polymer Science and Advanced Materials Synthesis
The ability to control the structure and properties of polymers is a cornerstone of modern materials science. Ethyl alpha-bromophenylacetate has emerged as a key tool in this endeavor, primarily through its function as an initiator in controlled/living radical polymerization techniques.
Initiator for Controlled/Living Radical Polymerization (General)
This compound is widely employed as an alkyl halide initiator in controlled/living radical polymerization (C/LRP), a class of polymerization methods that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. chemicalbook.comfishersci.com One of the most prominent C/LRP techniques where this compound finds application is Atom Transfer Radical Polymerization (ATRP).
In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly activates and deactivates the dormant polymer chain, which is capped with a halogen atom. This compound serves as an excellent initiator for this process, providing the initial alkyl halide from which the polymer chain grows. The phenyl group in its structure influences the reactivity of the carbon-bromine bond, making it an effective initiator for a variety of monomers. Its utility has been demonstrated in the polymerization of common monomers such as styrene (B11656) and methyl methacrylate (B99206). chemicalbook.comfishersci.com
The general mechanism involves the abstraction of the bromine atom from this compound by the transition metal complex in its lower oxidation state. This generates a radical that can then add to a monomer unit, initiating polymerization. The transition metal complex is oxidized in the process. The now higher oxidation state metal complex can then react with the growing polymer chain to reversibly deactivate it, re-forming the dormant species. This reversible activation-deactivation cycle allows for controlled chain growth.
Synthesis of Block Copolymers
Block copolymers are a class of polymers consisting of two or more different polymer chains linked together. Their unique properties, arising from the microphase separation of the different blocks, make them valuable in a range of applications, including as thermoplastic elastomers, compatibilizers, and in nanotechnology. The controlled nature of ATRP initiated by this compound makes it a powerful method for the synthesis of well-defined block copolymers.
The synthesis of block copolymers using this initiator typically involves a sequential monomer addition approach. First, one monomer is polymerized using this compound as the initiator to form a "macroinitiator." This macroinitiator is essentially a polymer chain with a reactive halogen end-group derived from the initial initiator. Once the first monomer is consumed, a second monomer is introduced to the reaction mixture. The macroinitiator then initiates the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. Photoinduced ATRP, for instance, has been utilized for the synthesis of block copolymers, highlighting the versatility of this initiator in creating complex polymer structures.
Preparation of Functional Polymers with Controlled Architectures
The ability to precisely control the polymerization process using initiators like this compound opens the door to creating polymers with a wide variety of sophisticated architectures beyond simple linear chains. These complex architectures can impart unique properties and functionalities to the resulting materials.
The initiator itself can be modified to include functional groups, which are then incorporated at one end of the polymer chain. Furthermore, the living nature of ATRP allows for the synthesis of various non-linear architectures, including:
Star polymers: These polymers consist of multiple polymer chains emanating from a central core. They can be synthesized by using a multifunctional initiator, where each functional site can initiate the growth of a polymer chain.
Graft copolymers: These polymers have a main polymer backbone with other polymer chains grafted onto it. This can be achieved by either "grafting from" a polymer backbone containing initiating sites or by "grafting to" a backbone with functional groups that can react with pre-made polymer chains.
Dendritic and hyperbranched polymers: These are highly branched, tree-like structures with a high density of functional groups at their periphery.
The use of this compound in ATRP provides a robust platform for the synthesis of these and other complex polymer architectures with a high degree of control over their molecular parameters.
Fabrication of Polymer Brushes
Polymer brushes are assemblies of polymer chains that are tethered at one end to a surface or an interface. arizona.edu The chains are typically grafted at a high enough density to force them to stretch away from the surface, creating a brush-like structure. These structures are of great interest for modifying the surface properties of materials, with applications in areas such as lubrication, biocompatibilization, and sensing. cmu.edu
The "grafting from" approach using surface-initiated ATRP (SI-ATRP) is a common and effective method for creating dense polymer brushes. arizona.educmu.edu In this method, initiator molecules are first immobilized on the surface of a substrate. The substrate is then immersed in a solution containing a monomer and the ATRP catalyst system. Polymerization is initiated from the surface-bound initiators, resulting in the growth of polymer chains directly from the surface.
While specific studies detailing the use of this compound for this purpose are not as prevalent as for other initiators, its fundamental role as an effective alkyl halide initiator in ATRP makes it a suitable candidate for the preparation of initiator-modified surfaces for the fabrication of polymer brushes. The general principle involves chemically modifying a surface to introduce functional groups that can react with a derivative of this compound, thereby anchoring the initiating sites to the surface.
Development of Novel Polymeric Materials for Specific Applications
The versatility of this compound as an initiator extends to the polymerization of a wide range of functional monomers, leading to the development of novel polymeric materials with tailored properties for specific applications. sigmaaldrich.comcenmed.comsigmaaldrich.comsigmaaldrich.combiocompare.com By carefully selecting the monomer, polymers with desired characteristics such as flame retardancy, biocompatibility, or specific optical or electronic properties can be synthesized.
For example, this compound has been used to initiate the polymerization of monomers like:
Dimethyl(methacryloyloxymethyl) phosphonate: The resulting polymer incorporates phosphorus atoms, which can impart flame retardant properties to the material. sigmaaldrich.comcenmed.comsigmaaldrich.comsigmaaldrich.combiocompare.com
Trimethylolpropane (B17298) triacrylate: This is a trifunctional monomer that can be used to create cross-linked polymer networks with high mechanical strength and thermal stability. sigmaaldrich.comcenmed.comsigmaaldrich.comsigmaaldrich.combiocompare.com
The ability to polymerize such functional monomers in a controlled manner allows for the creation of advanced materials for a variety of high-performance applications.
Table 1: Monomers Polymerized Using this compound as an Initiator
| Monomer | Resulting Polymer Property/Application |
|---|---|
| Styrene | General-purpose thermoplastic |
| Methyl Methacrylate | Optically clear thermoplastic (acrylic) |
| Dimethyl(methacryloyloxymethyl) phosphonate | Flame retardancy |
| Trimethylolpropane triacrylate | Cross-linked networks, coatings |
In Pharmaceutical Synthesis Research
Beyond its role in polymer science, this compound is a valuable intermediate in organic synthesis, particularly in the context of pharmaceutical research. Its structure contains multiple reactive sites that can be exploited to build the carbon skeletons of complex, biologically active molecules. It and its derivatives are considered important intermediates for the production of various chemical raw materials and pharmaceuticals. google.com
For instance, derivatives of bromoacetic acid are starting materials in the synthesis of compounds such as the emetic lycorine (B1675740) and deoxylycorine. google.com While not a direct precursor in all cases, the chemical reactivity of compounds like this compound is representative of the types of transformations used in the synthesis of such complex natural products and their analogues.
In a research setting, organic chemists utilize this compound in a variety of reactions, including:
Alkylation reactions: The bromine atom is a good leaving group, allowing the rest of the molecule to be attached to nucleophiles such as amines, alcohols, and carbanions. This is a fundamental bond-forming reaction in the synthesis of many pharmaceutical compounds.
Reformatsky reaction: This reaction involves the treatment of an α-halo ester with zinc dust and a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester. This is a powerful method for carbon-carbon bond formation.
Darzens reaction: this compound can be used in the Darzens condensation, where it reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. These compounds are useful intermediates for the synthesis of aldehydes, ketones, and other functional groups.
The application of this compound in pharmaceutical synthesis research is focused on the exploration of new synthetic routes and the creation of novel molecular entities for biological screening. Its versatility as a synthetic intermediate makes it a valuable tool for medicinal chemists in the quest for new therapeutic agents.
Table 2: Examples of Reactions in Pharmaceutical Synthesis Research Involving α-Halo Esters
| Reaction | Description |
|---|---|
| Alkylation | Formation of a new bond by replacing the bromine atom with a nucleophile. |
| Reformatsky Reaction | Reaction with a carbonyl compound and zinc to form a β-hydroxy ester. |
| Darzens Reaction | Reaction with a carbonyl compound in the presence of a base to form an α,β-epoxy ester. |
Precursor for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
While direct evidence for the use of this compound in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) antagonists is not prominent in available literature, the structurally related alpha-aryloxyphenylacetic acid scaffold is central to a novel class of potent PPARα/γ dual agonists. nih.gov These receptors are crucial regulators of lipid and glucose metabolism, making them important targets for drugs treating metabolic disorders like type 2 diabetes and dyslipidemia. nih.gov
Research has led to the design and synthesis of various alpha-aryloxyphenylacetic acid derivatives that exhibit "super" PPARα agonist activity and partial agonist activity on PPARγ. nih.gov Selected compounds from these series have demonstrated excellent anti-hyperglycemic effects in animal models (e.g., db/db mouse) and potent hypolipidemic activity in hamster and dog models. nih.gov The synthesis of these molecules, while not starting directly from this compound, underscores the therapeutic potential of the phenylacetic acid framework in modulating PPAR activity.
Intermediates for Anticonvulsant and Antitumor Agents (derivatives)
The structural motif of this compound is a component of more complex molecules investigated for their therapeutic properties, including anticonvulsant and antitumor activities.
In the field of anticonvulsant research, derivatives containing a bromophenyl group, such as certain 4-bromophenyl semicarbazones, have been synthesized and evaluated for their activity. researchgate.net Semicarbazones are recognized as versatile synthetic intermediates for creating heterocyclic compounds with a broad range of pharmacological effects, including anticonvulsant and anticancer properties. researchgate.net Studies on these derivatives help to establish the structural features required for interaction with neuronal receptors, contributing to the design of new antiepileptic drugs. researchgate.net
Furthermore, the reactivity of the bromo-ester functional group is relevant to the development of alkylating agents for antitumor applications. Research into new hydrophilic biological alkylating agents has explored isethionic acid esters, which can be synthesized from the corresponding alkyl bromides. nih.gov In a comparative study, 1,4-butanediol (B3395766) diisethionate, an analogue of the established anticancer drug busulfan (B1668071) (a methanesulfonate), showed superior antitumor activity against several cancer cell lines, including adenocarcinoma 755 and sarcoma 180. nih.gov This suggests that the isethionic acid ester group, formed from precursors analogous to this compound, is a valuable alternative for designing novel cancer chemotherapeutics. nih.gov
Chiral Building Block in Asymmetric Synthesis (e.g., (R)-α-fluorophenylacetic acid)
This compound serves as a key starting material in the asymmetric synthesis of valuable chiral compounds. A notable example is its use in the preparative-scale enzymatic synthesis of (R)-α-fluorophenylacetic acid, a significant chiral derivatizing reagent. nih.gov
The synthesis involves a three-step process beginning with this compound to yield an α-fluorophenylmalonic acid dipotassium (B57713) salt, with the nucleophilic substitution of bromide with a fluoride (B91410) ion being the critical step. nih.gov This intermediate is then subjected to asymmetric decarboxylation using an arylmalonate decarboxylase enzyme from E. coli. nih.gov This biocatalytic step proceeds with high efficiency, yielding (R)-α-fluorophenylacetic acid in quantitative yield and with excellent enantiomeric purity (>99% e.e.). nih.gov
| Starting Material | Key Intermediate | Enzyme | Final Product | Yield (3 steps) | Enantiomeric Excess |
| This compound | α-Fluorophenylmalonic acid dipotassium salt | Arylmalonate decarboxylase | (R)-α-Fluorophenylacetic acid | 54% | >99% |
This table summarizes the key stages and outcomes of the asymmetric synthesis of (R)-α-fluorophenylacetic acid. nih.gov
Synthesis of Indole (B1671886) Derivatives and N-Fused Indoles
The indole nucleus is a fundamental scaffold in a vast number of natural products and pharmaceuticals. nih.gov The functionalization of the indole ring is a critical aspect of synthesizing new therapeutic agents. This compound, as an alkylating agent, is a valuable tool for introducing a phenylacetic ester moiety onto the indole core.
The nitrogen atom of the indole ring can be readily alkylated using alkyl halides in the presence of a base. nih.gov For instance, studies have shown the successful N-alkylation of ethyl indol-2-carboxylate with reagents like allyl bromide and benzyl (B1604629) bromide. nih.gov By analogy, this compound can be employed in similar reactions to attach the –CH(C₆H₅)COOCH₂CH₃ group to the indole nitrogen, thereby creating more complex indole derivatives for further chemical elaboration and biological screening.
Starting Material for Lycorine and Deoxylycorine Synthesis
This compound is identified as a starting material in the synthesis of the emetic alkaloids lycorine and deoxylycorine. These complex natural products are part of the Amaryllidaceae alkaloid family and have been investigated for a range of biological activities. The use of this compound in the initial stages of the synthetic pathway highlights its importance as a foundational building block for constructing intricate molecular architectures.
Intermediate in the Synthesis of HSV-TK Inhibitors and Muscarinic M3 Receptor Antibodies
The versatility of this compound extends to its role as a crucial intermediate in the synthesis of highly specific therapeutic agents. It is utilized in the preparation of inhibitors for the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK), such as 2-phenylamino-9-(4-hydroxybutyl)-6-oxopurine. Furthermore, it serves as an intermediate in the development of drugs targeting muscarinic M3 receptors, which are involved in various physiological processes and are implicated in chronic inflammatory diseases.
In Agrochemical Synthesis Research
Beyond pharmaceuticals, derivatives of phenylacetic acid are employed as versatile building blocks in the manufacturing of fine chemicals and in agrochemical research. guidechem.com Specifically, ethyl 4-bromophenylacetate, a structural isomer of the title compound, is noted for its use in preparing bioactive compounds, including certain agrochemicals. guidechem.com The reactive bromine atom on the phenyl ring allows this compound to participate in cross-coupling reactions like the Suzuki or Heck reactions, enabling the construction of more complex molecules for use in crop protection and other agricultural applications. guidechem.com This demonstrates the broader utility of brominated phenylacetate (B1230308) esters in the chemical industry.
Intermediate for Pesticides and Herbicides
While specific examples detailing the direct use of this compound in the synthesis of commercialized pesticides and herbicides are not extensively documented in publicly available literature, its structural analog, ethyl bromoacetate, is a known intermediate in the production of various agrochemicals. The reactivity of the alpha-bromo ester moiety is crucial for introducing the phenylacetate scaffold into larger, more complex molecules with desired biological activity. The general synthetic strategies involving related bromoacetates suggest that this compound is a viable and important precursor in the development of new pesticides and herbicides.
Synthesis of Bioherbicides (e.g., Benzoxazinone (B8607429) Sulfur Analogs)
A notable application of this compound is in the synthesis of bioherbicides, particularly benzoxazinone sulfur analogs. These compounds are of interest in agriculture due to their potential as natural herbicides. In a documented synthetic route, this compound is reacted with 2-aminothiophenol (B119425) in the presence of a base such as potassium hydroxide (B78521) in methanol. This reaction proceeds via a nucleophilic substitution where the sulfur atom of 2-aminothiophenol displaces the bromine atom of this compound, followed by an intramolecular cyclization to form the benzothiazinone ring system.
The resulting 1,4-benzothiazinone derivatives have shown significant phytotoxicity in studies, inhibiting the growth of various weeds. The presence of the phenyl group from the this compound precursor at the 2-position of the benzothiazinone ring is a key structural feature that influences the herbicidal activity of these compounds.
General Organic Synthesis Applications
Beyond its role in agrochemical synthesis, this compound is a valuable reagent in a variety of general organic synthesis applications, enabling the construction of important molecular frameworks.
Preparation of Substituted Phenylacetic Acids
This compound can serve as a starting material for the preparation of substituted phenylacetic acids. One straightforward method is the hydrolysis of the ester group. For instance, the hydrolysis of ethyl p-bromophenylacetate, a substituted analog, using a strong base like sodium hydroxide followed by acidification yields p-bromophenylacetic acid wikipedia.org. This demonstrates that the ethyl ester of a substituted phenylacetic acid can be readily converted to the corresponding carboxylic acid.
Furthermore, the bromine atom at the alpha position can be replaced by other functional groups through nucleophilic substitution reactions prior to hydrolysis, allowing for the synthesis of a wide range of alpha-substituted phenylacetic acids.
| Starting Material | Reagents | Product |
| Ethyl p-bromophenylacetate | 1. NaOH (aq) 2. HCl (aq) | p-Bromophenylacetic acid |
Synthesis of α-Aryl Carbonyl Compounds
This compound is a key reactant in several classic organic reactions used to synthesize α-aryl carbonyl compounds, including the Reformatsky and Darzens reactions.
Reformatsky Reaction:
In the Reformatsky reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester byjus.comwikipedia.org. When this compound is used, it first reacts with zinc to form an organozinc intermediate, also known as a Reformatsky enolate. This enolate then adds to the carbonyl group of an aldehyde or ketone. A subsequent acidic workup yields a β-hydroxy-β-aryl-α-phenylpropanoate derivative. These products are valuable intermediates in the synthesis of various pharmaceuticals and natural products.
Darzens Condensation:
The Darzens condensation (or glycidic ester condensation) involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester wikipedia.orgorganic-chemistry.org. In this reaction, a strong base deprotonates the this compound at the alpha position to form a carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, followed by an intramolecular nucleophilic substitution to form an epoxide ring. The resulting ethyl 3-aryl-2-phenyloxirane-2-carboxylates are versatile intermediates that can be converted to aldehydes, ketones, or other functional groups upon further reaction researchgate.net.
| Reaction Name | Reactants | Key Reagent | Product Type |
| Reformatsky Reaction | This compound, Aldehyde/Ketone | Zinc (Zn) | β-Hydroxy ester |
| Darzens Condensation | This compound, Aldehyde/Ketone | Base (e.g., NaOEt) | α,β-Epoxy ester (Glycidic ester) |
Computational Chemistry Studies Pertaining to Ethyl Alpha Bromophenylacetate
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For ethyl alpha-bromophenylacetate, DFT calculations would be instrumental in understanding the interplay of its constituent functional groups: the phenyl ring, the ester, and the bromine atom at the alpha position.
A DFT analysis would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Subsequent calculations would reveal key electronic properties. The presence of the electronegative bromine atom and the carbonyl group is expected to create a significant electrophilic character at the alpha-carbon, making it susceptible to nucleophilic attack. The phenyl group, through resonance effects, would influence the stability of potential intermediates and transition states.
Key parameters that would be elucidated through DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an electrophile like this compound, the LUMO would likely be centered on the C-Br antibonding orbital, indicating the site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, quantifying the electronic effects of the substituents.
| Calculated Property | Hypothetical Value for this compound | Significance |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Mulliken Charge on α-Carbon | +0.15 | Quantifies the electrophilic nature of the carbon atom bonded to the bromine. |
| Mulliken Charge on Bromine | -0.20 | Indicates the partial negative charge on the bromine atom. |
Molecular Dynamics Simulations (for related systems and derivatives)
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent effects, and interactions with other molecules. While specific MD simulations for this compound are not prominent in the literature, studies on related ethyl phenylacetate (B1230308) derivatives have been conducted to understand their behavior in various environments.
An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. This would generate a trajectory of atomic positions and velocities over time.
From such a simulation, one could analyze:
Conformational Dynamics: The phenyl and ethyl ester groups can rotate around the single bonds. MD simulations would reveal the preferred conformations and the energy barriers between them.
Solvation Structure: The simulation would show how solvent molecules arrange themselves around the solute, which is crucial for understanding reaction kinetics in solution.
Transport Properties: In a larger system, properties like diffusion coefficients could be calculated.
For a molecule like this compound, understanding its conformational preferences is key to predicting its reactivity, as the accessibility of the electrophilic alpha-carbon can be sterically hindered in certain conformations.
| Simulation Parameter | Typical Value/Condition for a Related System | Information Gained |
|---|---|---|
| Simulation Time | 100 ns | Allows for the observation of statistically significant conformational sampling. |
| Solvent | Water, Acetonitrile | Reveals the influence of polar protic and polar aprotic solvents on conformation and reactivity. |
| Temperature | 298 K (25 °C) | Simulates behavior under standard laboratory conditions. |
| Force Field | CHARMM, AMBER | A set of parameters used to define the potential energy of the system. |
Prediction and Elucidation of Reaction Mechanisms
Computational chemistry is extensively used to predict and elucidate reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, two primary reaction types are of interest: nucleophilic substitution and radical reactions.
Nucleophilic Substitution: The benzylic position of the bromine atom makes it a good leaving group in nucleophilic substitution reactions. Depending on the nucleophile, solvent, and steric hindrance, the reaction could proceed through an SN1 or SN2 mechanism. stackexchange.com Computational studies on analogous benzylic halides have shown that DFT can be used to calculate the activation energies for both pathways, thereby predicting the favored mechanism. stackexchange.com For an SN1 reaction, the stability of the resulting resonance-stabilized benzylic carbocation would be a key factor. For an SN2 reaction, the transition state, where the nucleophile attacks and the bromide leaves simultaneously, would be modeled.
Radical Reactions: this compound is known to act as an initiator in atom transfer radical polymerization (ATRP). In this process, a transition metal complex abstracts the bromine atom to form a carbon-centered radical. Computational studies can model this activation step, providing insights into the thermodynamics and kinetics of the radical formation.
Theoretical investigations into the reaction mechanisms involving this compound would involve locating the transition state structures and calculating the activation energy barriers. This information is invaluable for understanding the factors that control the reaction rate and selectivity.
| Reaction Type | Computational Method | Key Findings from Analogous Systems |
|---|---|---|
| SN2 Nucleophilic Substitution | DFT (e.g., B3LYP/6-31G*) | Calculation of the transition state energy for the backside attack of a nucleophile. |
| SN1 Nucleophilic Substitution | DFT with solvent model (e.g., PCM) | Calculation of the stability of the resonance-stabilized benzylic carbocation intermediate. |
| Radical Formation (ATRP Initiation) | DFT | Determination of the bond dissociation energy of the C-Br bond and the thermodynamics of bromine abstraction by a catalyst. |
Advanced Analytical Methodologies for Characterization of Reactions and Intermediates
Spectroscopic Techniques
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and bonding of Ethyl alpha-bromophenylacetate and its reaction intermediates. These methods rely on the interaction of electromagnetic radiation with matter to provide a wealth of information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy : Proton NMR is routinely used to characterize this compound and to monitor the progress of its reactions. For instance, in an atom-transfer radical addition (ATRA) reaction between this compound and an olefin, ¹H NMR can be used to follow the disappearance of the reactant signals and the appearance of the product signals. A study of an ATRA reaction with allyl alcohol reported characteristic signals for the resulting product. orgchemboulder.com The ¹H NMR spectrum of a reaction mixture can provide real-time information on the conversion of reactants to products. orgchemboulder.com
¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is a valuable tool for confirming the structure of this compound and its derivatives.
³¹P NMR Spectroscopy : When this compound is used in reactions involving phosphorus-containing compounds, such as its use as an initiator for the polymerization of dimethyl(methacryloyloxymethyl) phosphonate, ³¹P NMR spectroscopy becomes a critical tool. sigmaaldrich.com It can be used to characterize the phosphorus-containing intermediates and products, providing insights into the reaction mechanism. rsc.org In such contexts, ³¹P NMR chemical shifts are reported in ppm from a phosphoric acid internal standard. rsc.org
Table 1: Representative NMR Data for an ATRA Reaction Product Involving Ethyl α-bromophenylacetate
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | 7.22-7.64 | m |
| ¹H | 4.28-4.45 | m |
| ¹H | 4.00-4.22 | m |
| ¹H | 3.53-3.80 | m |
| ¹H | 3.30-3.44 | m |
Data from a reaction in CD₂Cl₂ solvent. orgchemboulder.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. wikipedia.org For this compound, with a molecular weight of approximately 243.10 g/mol , mass spectrometry can confirm its identity. nih.gov
In the context of its reactions, MS techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are employed to characterize the products, for example, in polymerization reactions initiated by this compound. rsc.org The fragmentation of esters in mass spectrometry often involves cleavage of the C-C bond adjacent to the carbonyl group and the loss of the alkoxy group. libretexts.org Understanding these fragmentation mechanisms is key to interpreting the mass spectra of reaction intermediates and products. orgchemboulder.comstackexchange.com
Table 2: Common Fragmentation Patterns in Esters
| Fragmentation Process | Neutral Loss |
| α-cleavage | Alkyl radical |
| McLafferty Rearrangement | Alkene |
| Loss of Alkoxy Group | Alkoxy radical |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. Since this compound is often used as an initiator in radical polymerizations, ESR is an invaluable tool for studying the radical intermediates generated during these reactions. fishersci.com
The technique of spin trapping is frequently employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by ESR. nih.gov This method allows for the identification and, in some cases, quantification of the transient radicals involved in the reaction pathway. For instance, ESR spin-trapping experiments can be carried out using an X-Band spectrometer to study the radicals produced during the photopolymerization initiated by this compound. rsc.org
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique can be used to study compounds containing chromophores, which are parts of a molecule that absorb light. The absorption spectrum of a formulation containing this compound can be recorded to characterize its electronic properties. rsc.org Furthermore, UV-Vis spectroscopy can be used to monitor the kinetics of a reaction if there is a change in the absorption spectrum as the reaction progresses. For example, a diode array UV detector can be coupled with other analytical techniques to monitor the components of a reaction mixture. rsc.org
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its ester functional group (C=O and C-O stretching) and the phenyl ring.
FTIR is particularly useful for monitoring the progress of polymerization reactions in real-time. For example, in the polymerization of acrylates initiated by this compound, the disappearance of the acrylate (B77674) C=C bond can be continuously followed by monitoring the decrease in the intensity of its characteristic IR band (around 1620 cm⁻¹). rsc.org
Table 3: Key FTIR Absorption Bands for Ethyl α-bromophenylacetate
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1740 |
| C-O (ester) | ~1200-1300 |
| C-H (aromatic) | ~3000-3100 |
| C=C (aromatic) | ~1450-1600 |
Note: Approximate values, actual peaks can vary.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In studies involving this compound, XPS can be used to analyze the surface chemistry of materials, for instance, in the characterization of polymers synthesized using this initiator.
The binding energies of the detected photoelectrons are characteristic of the elements and their chemical environment. For example, all binding energies can be referenced to the aliphatic carbon C1s peak at 285.0 eV to correct for surface charging. rsc.org XPS is also a valuable method for characterizing surface-initiated polymerization, confirming the presence of the polymer chemically bonded to a substrate surface. researchgate.net
Chromatographic and Separation Techniques (e.g., Gel Permeation Chromatography for polymers)
Chromatographic and separation techniques are indispensable for the analysis of polymers synthesized using this compound. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most prominent of these methods for determining the molecular weight characteristics of the resulting polymers.
GPC separates polymer chains based on their hydrodynamic volume in solution. This technique allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI value (typically close to 1) is indicative of a well-controlled polymerization process, a hallmark of ATRP.
In a study utilizing this compound in conjunction with copper nanopowder to initiate the polymerization of methyl methacrylate (B99206) (MMA), GPC was employed to determine the molecular weight of the resulting poly(methyl methacrylate) (PMMA). researchgate.net The analysis demonstrated the synthesis of ultra-high molecular weight PMMA. researchgate.net
The following interactive data table presents the GPC results for PMMA synthesized with this compound (BPA) and nano-Cu, showcasing the high molecular weights achieved. researchgate.net
Furthermore, GPC is crucial for analyzing the synthesis of block copolymers, where a polymer synthesized in a first step (a macroinitiator) is used to initiate the polymerization of a second monomer. The shift in the GPC trace to higher molecular weights after the second polymerization step provides clear evidence of successful block copolymer formation. researchgate.net The characterization of block copolymers of poly(methyl methacrylate) with polystyrene and poly(acrylamide) initiated by a PMMA-Br macroinitiator has been successfully performed using GPC. researchgate.net
Advanced Characterization of Polymeric Products and Architectures
Beyond the determination of molecular weight distributions by GPC, a suite of advanced analytical techniques is employed to gain a deeper understanding of the structure and architecture of polymers synthesized using this compound.
Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) are powerful tools for the detailed structural analysis of polymers. These techniques can provide precise information about the mass of individual polymer chains, allowing for the verification of the repeating monomer unit and the identification of the end groups. rsc.org
In the context of polymers initiated with this compound, MALDI-TOF MS has been used to analyze low molecular weight PMMA. rsc.org This analysis can confirm the presence of the initiator fragment at the beginning of the polymer chain and the halogen atom at the chain end, which is crucial for confirming the "living" nature of the polymerization. MALDI-TOF MS is also highly effective in identifying polymer chains that have undergone termination reactions or other side reactions. rsc.org For instance, in the analysis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) synthesized by photomediated ATRP with this compound, MALDI-TOF MS was able to identify the presence of a self-initiated polymer alongside the polymer initiated by the intended initiator. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly ¹H and ¹³C NMR, is an invaluable tool for elucidating the chemical structure of polymers. It can be used to confirm the successful polymerization of the monomer, determine the copolymer composition, and analyze the microstructure of the polymer chain. sapub.org
In the case of block copolymers, ¹H NMR is used to confirm the presence of both blocks and to calculate the block lengths by comparing the integration of characteristic signals from each monomer unit. researchgate.net For example, the synthesis of poly(methyl methacrylate-b-styrene) and poly(methyl methacrylate-b-acrylamide) from a PMMA-Br macroinitiator was characterized by ¹H-NMR. researchgate.net
Spectroscopic and Thermal Analysis:
Fourier-Transform Infrared (FTIR) spectroscopy is another technique used for the characterization of the synthesized polymers, providing information about the functional groups present in the polymer structure. researchgate.net Thermal analysis techniques such as Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymers. researchgate.net
By combining these advanced analytical methodologies, a comprehensive picture of the polymerization process initiated by this compound and the detailed architecture of the resulting polymeric products can be obtained.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A primary area of ongoing research is the development of more efficient, sustainable, and selective catalytic systems for reactions involving Ethyl alpha-bromophenylacetate. While traditional copper-based catalysts for ATRP are effective, efforts are being directed towards minimizing catalyst loading and employing more environmentally benign metals.
Recent advancements have focused on techniques that regenerate the active catalyst species in situ, thus allowing for significantly lower catalyst concentrations. Methodologies such as Initiators for Continuous Activator Regeneration (ICAR) ATRP and Activators Regenerated by Electron Transfer (ARGET) ATRP have shown promise in polymerizing various monomers using this compound as an initiator with ppm levels of copper catalysts. nih.govresearchgate.net Future work will likely focus on optimizing these systems for a broader range of monomers and reaction conditions.
Moreover, the exploration of alternative metal catalysts and metal-free systems is a significant trend. For instance, iron-catalyzed ICAR ATRP has been successfully employed for the polymerization of monomers like methyl methacrylate (B99206) (MMA) with this compound. nih.gov A particularly innovative approach involves the use of a dinuclear gold(I) complex as a photoredox catalyst for light-induced ATRP, demonstrating the potential for photo-controlled polymerization with this initiator. Another novel approach has been the use of simple inorganic salts, such as lithium iodide (LiI), to activate bromoalkyl initiators like this compound for the radical polymerization of MMA. rsc.org
Table 1: Examples of Novel Catalytic Systems for Polymerization Initiated by this compound
| Catalytic System | Polymerization Method | Monomer Example | Key Advantage |
| Iron(III) Complex | ICAR ATRP | Methyl Methacrylate (MMA) | Use of an environmentally benign and abundant metal. |
| Dinuclear Gold(I) Complex | Light-Induced ATRP | Not Specified | Photoredox control over the polymerization process. |
| Lithium Iodide (LiI) | ATRP | Methyl Methacrylate (MMA) | Simple, metal-free activation of the initiator. |
| Glucose Oxidase (GOx) | Bio-ATRP | Butyl Acrylate (B77674) (BA), Butyl Methacrylate (BMA) | Use of enzymatic systems for environmentally friendly polymerization. nih.gov |
Exploration of New Reaction Pathways and Transformations
Beyond its established role as an initiator for radical polymerization, researchers are exploring new synthetic transformations for this compound. These investigations aim to leverage its reactive carbon-bromine bond to access a wider array of molecular architectures.
One such area is Atom Transfer Radical Addition (ATRA) , a powerful method for forming carbon-carbon bonds. This compound has been successfully used as a radical precursor in ATRA reactions, for example, in the addition to olefins like allyl alcohol, catalyzed by a dinuclear gold(I) photoredox catalyst. rsc.org This opens up avenues for the synthesis of complex small molecules and functionalized building blocks.
Another classic organic reaction where α-halo esters like this compound find application is the Darzens condensation . This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. While this is a well-known transformation, future research could explore its diastereoselective variants and applications in the synthesis of complex natural products and pharmaceuticals.
Furthermore, this compound can be used to synthesize other chemical intermediates, such as α-ethoxycarbonyl-N,α-diphenylnitrone, expanding its utility in organic synthesis beyond polymer chemistry.
Applications in Emerging Fields (e.g., Supramolecular Chemistry, Bioconjugation)
The ability to synthesize well-defined polymers using this compound as an initiator is a critical enabler for their application in emerging fields like supramolecular chemistry and bioconjugation.
In supramolecular chemistry , the precise control over polymer architecture afforded by techniques like ATRP allows for the creation of amphiphilic block copolymers. nih.govnih.gov These copolymers, consisting of distinct hydrophobic and hydrophilic segments, can self-assemble in solution to form complex nanostructures such as micelles, vesicles, and hierarchical aggregates. nih.govnih.gov While specific examples using polymers initiated by this compound are still emerging, the potential to create such tailored materials for applications in drug delivery, nanotechnology, and materials science is a significant future direction. The synthesis of block copolymers with varying block lengths and functionalities, initiated by this compound, will be a key area of exploration. researchgate.net
In the field of bioconjugation , the creation of well-defined polymers with reactive end-groups is essential for attaching them to biological molecules like proteins, peptides, or DNA. rsc.org Polymers synthesized via ATRP using initiators like this compound retain a terminal halogen atom, which can be further functionalized through post-polymerization modification. researchgate.netwiley-vch.de This allows for the introduction of specific reactive handles for conjugation. Although direct examples involving this compound are not yet widely reported, the polymers it can generate are ideal candidates for creating polymer-protein conjugates for therapeutic applications, biosensors, and advanced diagnostics. rsc.orgnih.gov Future research will likely focus on the development of efficient post-polymerization modification strategies for polymers synthesized using this initiator to facilitate their use in bioconjugation. ibmmpolymerbiomaterials.com
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale polymer synthesis to industrial production necessitates more efficient and scalable manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, and their integration with polymerizations initiated by this compound is an emerging trend.
Flow chemistry , where reactions are performed in continuous-flow reactors, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency and product consistency. snu.edu.indeepdyve.com The application of flow chemistry to ATRP is an active area of research. snu.edu.indeepdyve.com While specific studies detailing the use of this compound in these systems are nascent, its role as a versatile initiator makes it a prime candidate for such processes. Future work will likely involve optimizing reaction conditions for ATRP initiated by this compound in micro- and meso-flow reactors to enable scalable and on-demand synthesis of well-defined polymers.
Automated synthesis platforms , often coupled with high-throughput experimentation, can accelerate the discovery and optimization of new polymers and polymerization conditions. mdpi.com These platforms can be programmed to perform multi-step syntheses, including the synthesis of block copolymers, with minimal human intervention. mdpi.com The use of this compound as a reliable initiator in such automated systems would enable the rapid generation of polymer libraries with varying molecular weights, compositions, and architectures for screening in various applications.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry and molecular modeling are becoming indispensable tools for understanding reaction mechanisms and predicting the properties of molecules and materials. For this compound, these methods offer the potential for rational design of experiments and the prediction of polymer properties.
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. Recent computational studies have used DFT to explore the activation of this compound by inorganic salts in ATRP. rsc.org These studies can elucidate the energetics of the activation process and the structure of the transition states, providing valuable insights for the design of more efficient catalytic systems. Future DFT studies could focus on modeling the activation of this compound with novel catalysts or predicting its reactivity in new chemical transformations.
Kinetic modeling of polymerization processes is crucial for understanding and controlling the reaction. tue.nlntnu.no By developing accurate kinetic models for ATRP initiated by this compound, it is possible to predict the evolution of molecular weight, polydispersity, and monomer conversion over time. This predictive capability is essential for optimizing reaction conditions to achieve desired polymer characteristics.
Furthermore, molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers synthesized using this compound. chemrxiv.orgresearchgate.netmdpi.com By simulating the behavior of polymer chains in different environments, it is possible to predict properties such as the glass transition temperature, mechanical strength, and self-assembly behavior of block copolymers. This information can guide the design of new materials with tailored properties for specific applications. The use of machine learning and artificial neural networks to predict reactivity ratios in copolymerizations is also an emerging area that could be applied to systems involving this compound. rsc.orgnih.govcmu.edu
Q & A
Q. What are the limitations of using this compound in radical polymerization studies?
- Methodology : Evaluate chain-transfer constants (Cₜ) via Mayo equation. The bromine atom acts as a chain-transfer agent, reducing polymer molecular weight (Mw < 10 kDa). Use controlled/living polymerization (RAFT) to mitigate this .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
